Daldinone A

Descripción general

Descripción

La Daldinona A es un compuesto natural que se aisló del hongo endófito Annulohypoxylon sp., que se deriva de la planta de manglar Rhizophora racemosa . Este compuesto pertenece a la clase de metabolitos de benzo[j]fluoranteno y ha despertado un interés significativo debido a su estructura química única y sus posibles actividades biológicas .

Mecanismo De Acción

La Daldinona A ejerce sus efectos principalmente a través de la inducción de la apoptosis intrínseca. Activa la caspasa-3, lo que lleva a la escisión de la poli(ADP-ribosa) polimerasa (PARP), un paso clave en la vía apoptótica . Además, la Daldinona A bloquea la autofagia, una posible vía de supervivencia de las células cancerosas, lo que aumenta sus efectos citotóxicos .

Compuestos similares:

- Daldinona B

- Daldinona H

- Daldinona J

- Daldinona I

Comparación: La Daldinona A es única entre sus análogos debido a sus características estructurales específicas y sus actividades biológicas. Si bien otras daldinonas también exhiben propiedades citotóxicas, la capacidad de la Daldinona A para inducir la apoptosis y bloquear la autofagia la distingue de sus homólogas .

Análisis Bioquímico

Biochemical Properties

Daldinone A interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong to moderate cytotoxicity against Ramos and Jurkat J16 cells

Cellular Effects

This compound influences cell function by inducing apoptotic cell death . It has been observed to block autophagy, a potential pro-survival pathway for cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of intrinsic apoptosis . This process is characterized by changes in the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play essential roles in programmed cell death.

Temporal Effects in Laboratory Settings

It has been observed that feeding experiments with 1,8-dihydroxynaphthalene (DHN) led to an enhanced accumulation of daldinone B , suggesting that the effects of this compound may change over time.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la Daldinona A implica la extracción del hongo endófito Annulohypoxylon sp. de su planta huésped. El hongo se cultiva y los metabolitos se extraen utilizando disolventes como el metanol. El extracto metanólico se somete entonces a diversas técnicas cromatográficas, incluida la cromatografía en columna de gel de sílice y la cromatografía líquida de alta resolución (HPLC), para aislar la Daldinona A .

Métodos de producción industrial: Actualmente, no existen métodos de producción industrial a gran escala para la Daldinona A. El compuesto se obtiene principalmente mediante procesos de extracción y purificación a escala de laboratorio a partir del hongo endófito .

Análisis De Reacciones Químicas

Tipos de reacciones: La Daldinona A se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: La Daldinona A puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la Daldinona A en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de Daldinona A.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se emplean normalmente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar diversos reactivos, incluidos los halógenos y los nucleófilos, en condiciones apropiadas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos de la Daldinona A .

Aplicaciones Científicas De Investigación

La Daldinona A tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de los metabolitos de benzo[j]fluoranteno.

Comparación Con Compuestos Similares

- Daldinone B

- Daldinone H

- Daldinone J

- Daldinone I

Comparison: Daldinone A is unique among its analogs due to its specific structural features and biological activities. While other daldinones also exhibit cytotoxic properties, this compound’s ability to induce apoptosis and block autophagy distinguishes it from its counterparts .

Propiedades

IUPAC Name |

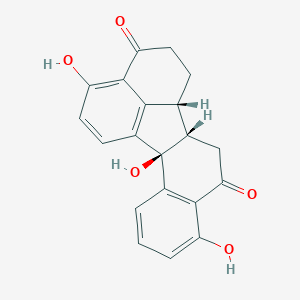

(2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRYUFABCKQXTO-HGCCHXFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123205 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479669-74-4 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479669-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Daldinone A and where is it found?

A1: this compound is a polyketide natural product. It was first isolated from the fungus Daldinia concentrica, a species found in Europe. [] Further research has identified this compound in other fungal species, including endophytic fungi associated with plants like Vochysia divergens in the Brazilian Pantanal and Artemisia annua. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight of this compound. For precise information, a review of the full research articles cited, especially those focused on structural elucidation, would be necessary.

Q3: Can you describe the structure of this compound?

A3: While the abstracts do not provide a detailed molecular structure, they do mention that this compound is a "p-terphenyl compound." [] This suggests a core structure consisting of three phenyl rings connected in a linear fashion. More specific structural details, including the presence and position of functional groups, would require consultation of the full research articles, particularly those employing techniques like NMR and X-ray crystallography. [, ]

Q4: What is known about the biosynthesis of this compound?

A4: Research suggests that this compound is biosynthesized via the polyketide pathway. One study demonstrated that feeding the precursor 1,8-dihydroxynaphthalene (DHN) to a fungal culture led to increased production of Daldinone B, a structurally related compound. [] This finding supports the involvement of DHN, a common intermediate in polyketide biosynthesis, in the formation of this compound and its analogues.

Q5: Has this compound shown any promising biological activities?

A5: Yes, this compound has displayed antimicrobial activity. Research indicates that it exhibits inhibitory effects against Pseudomonas aeruginosa, a bacterium known for its role as an opportunistic pathogen. [] This finding highlights the potential of this compound as a source for developing new antibacterial agents.

Q6: Are there any known synthetic routes to produce this compound?

A6: Yes, a total synthesis of this compound has been achieved. Researchers have developed a two-step strategy utilizing a TfOH-catalyzed domino-double annulation reaction of arenes with propargylic alcohols. [] This approach provides a streamlined method for constructing the pentacyclic framework of this compound with a 63% overall yield, starting from β-tetralone.

Q7: Have there been any studies on the cytotoxicity of this compound?

A7: While the provided abstracts don't specifically address the cytotoxicity of this compound, they do mention that related compounds, such as Daldinones C and D, exhibit substantial cytotoxicity against SW1116 cells (a human colon cancer cell line). [] This suggests that further investigation into the potential cytotoxic effects of this compound itself is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.